molecular formula C17H26N2O3S B2518448 1-Cyclopropyl-2-(4-((2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol CAS No. 1396792-78-1

1-Cyclopropyl-2-(4-((2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol

Cat. No.: B2518448
CAS No.: 1396792-78-1
M. Wt: 338.47
InChI Key: MOLXJJJSUZARLS-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2-(4-((2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol is a synthetic organic compound featuring a cyclopropyl ethanol backbone linked to a piperazine ring substituted with a 2,5-dimethylphenylsulfonyl group. This structure combines a rigid cyclopropane moiety with a sulfonamide-functionalized piperazine, which is common in pharmacologically active molecules targeting neurological or metabolic pathways .

Properties

IUPAC Name

1-cyclopropyl-2-[4-(2,5-dimethylphenyl)sulfonylpiperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3S/c1-13-3-4-14(2)17(11-13)23(21,22)19-9-7-18(8-10-19)12-16(20)15-5-6-15/h3-4,11,15-16,20H,5-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOLXJJJSUZARLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCN(CC2)CC(C3CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropyl-2-(4-((2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-2-(4-((2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2-(4-((2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the sulfonyl group can enhance the compound’s binding affinity and selectivity . The cyclopropyl group may contribute to the compound’s stability and bioavailability .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituent on Phenyl Ring Molecular Formula Molecular Weight Notable Properties
1-Cyclopropyl-2-(4-((2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol 2,5-dimethylphenyl C₁₇H₂₄N₂O₃S* ~340.4 (estimated) High lipophilicity due to methyl groups; potential enhanced metabolic stability .
1-Cyclopropyl-2-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)ethanol 4-fluorophenyl C₁₅H₂₁FN₂O₃S 328.4 Lower molecular weight; electronegative fluorine may enhance binding to polar receptors .
1-Cyclopropyl-2-(4-((3-fluorophenyl)sulfonyl)piperazin-1-yl)ethanol 3-fluorophenyl C₁₅H₂₁FN₂O₃S 328.4 Meta-fluorine substitution may alter steric interactions compared to para-substituted analogs .
N-[(4-Chlorophenyl)carbamoyl]-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-pyridinesulfonamide (Compound 22, ) 2,5-dimethylphenyl C₂₄H₂₅Cl₂N₅O₃S 550.5 Pyridine-sulfonamide hybrid; higher molecular weight and melting point (164–168°C) due to aromatic stacking .

Notes:

  • Substituents like methyl (electron-donating) vs. halogens (electron-withdrawing) significantly influence electronic and steric profiles, affecting receptor binding and solubility .

Physicochemical and Pharmacokinetic Insights

  • Metabolic Stability : Methyl groups may slow oxidative metabolism (e.g., cytochrome P450), whereas fluorophenyl derivatives could exhibit faster clearance due to electronegative substituents .
  • Thermal Stability : Melting points for analogs range widely (e.g., 164–180°C for pyridine-sulfonamides in ), suggesting crystallinity influenced by aromatic stacking and hydrogen bonding .

Biological Activity

1-Cyclopropyl-2-(4-((2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol is a complex organic compound with potential therapeutic applications. This article delves into its biological activity, focusing on its mechanisms, efficacy, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C17H26N2O3S
  • Molecular Weight : 338.47 g/mol

This compound features a cyclopropyl group, a piperazine moiety, and a sulfonyl group attached to a dimethylphenyl ring, which may contribute to its biological activities.

Enzyme Inhibition

Preliminary studies indicate that this compound acts as a competitive inhibitor of tyrosinase , an enzyme crucial for melanin production. The inhibition of tyrosinase is significant for treating conditions like hyperpigmentation and melanoma. The compound has demonstrated an IC50 value of approximately 0.18 μM against tyrosinase derived from Agaricus bisporus, indicating strong inhibitory potency.

Anti-inflammatory and Analgesic Properties

In addition to its role as a tyrosinase inhibitor, this compound may exhibit anti-inflammatory and analgesic properties . These effects suggest potential applications in pain management and inflammatory conditions, warranting further pharmacological evaluation.

Understanding the mechanism by which this compound interacts with biological systems is essential. Interaction studies could elucidate how this compound binds to target enzymes or receptors and may also reveal any side effects associated with its use.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with this compound. The following table summarizes some notable examples:

Compound NameStructural FeaturesBiological Activity
1-Cyclopropyl-2-(4-fluorobenzylsulfonyl)piperazin-1-ylethanolSimilar piperazine core; different substituentTyrosinase inhibitor
4-(piperazin-1-yl)-N-(substituted phenyl)sulfonamidesVariations in aryl substituentsAntimicrobial properties
Sulfamide derivativesSulfonamide functional groupsAntibacterial activity

The unique combination of cyclopropane and sulfonamide functionalities in this compound may enhance its biological activity compared to other similar compounds.

Q & A

Q. What are the optimal synthetic routes and purification methods for 1-cyclopropyl-2-(4-((2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol?

Methodological Answer: Synthesis typically involves multi-step reactions starting with functionalization of the piperazine core. Key steps include sulfonylation of the piperazine ring using 2,5-dimethylbenzenesulfonyl chloride, followed by cyclopropane ethanol coupling. Solvents like ethanol or dichloromethane are preferred for their compatibility with nucleophilic substitutions . Purification often employs column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol to achieve >95% purity. Reaction monitoring via TLC (Rf ~0.3–0.5) and NMR is critical to confirm intermediate formation .

Q. How is the compound structurally characterized, and what analytical techniques are prioritized?

Methodological Answer: Structural confirmation relies on:

  • X-ray crystallography for absolute configuration determination, particularly for the cyclopropyl and sulfonyl groups (e.g., bond angles and torsional strain analysis) .
  • NMR spectroscopy : 1^1H and 13^{13}C NMR identify proton environments (e.g., piperazine CH2_2 signals at δ 2.5–3.5 ppm, aromatic protons at δ 6.8–7.5 ppm).
  • High-resolution mass spectrometry (HRMS) to verify molecular formula (e.g., [M+H]+^+ peak matching C18_{18}H25_{25}N2_2O3_3S) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side reactions during sulfonylation of the piperazine ring?

Methodological Answer: Side reactions (e.g., over-sulfonylation or ring-opening) are mitigated by:

  • Temperature control : Maintaining 0–5°C during sulfonyl chloride addition to reduce exothermic side reactions .
  • Stoichiometric precision : Using 1.05 equivalents of sulfonyl chloride to avoid excess reagent.
  • Inert atmosphere : Nitrogen or argon prevents oxidation of sensitive intermediates .
    Post-reaction quenching with ice-water and immediate extraction into dichloromethane minimizes degradation .

Q. How should researchers resolve contradictions in spectroscopic data for this compound?

Methodological Answer: Discrepancies (e.g., variable NMR shifts or HRMS adducts) arise from:

  • Solvent polarity effects : Compare NMR data in deuterated DMSO vs. CDCl3_3 to assess hydrogen bonding with the sulfonyl group .
  • Tautomerism or conformational flexibility : Dynamic NMR or variable-temperature studies clarify piperazine ring puckering or cyclopropane strain .
  • Cross-validation : Correlate crystallographic data (e.g., bond lengths) with computational models (DFT calculations) to validate assignments .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles are mandatory due to potential eye irritation (GHS Category 2B) .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of sulfonamide intermediates.
  • Spill management : Neutralize acidic/basic residues with sodium bicarbonate or citric acid before disposal .
  • First aid : Immediate eye irrigation with saline for 15 minutes if exposed, followed by medical consultation .

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